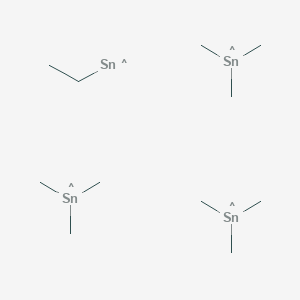
Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Mécanisme D'action
The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.
Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.
Uniqueness
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
65197-55-9 |
|---|---|
Formule moléculaire |
C11H32Sn4 |
Poids moléculaire |
639.2 g/mol |
InChI |
InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;; |
Clé InChI |
IQGOAIYBLDJFTA-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















